Regelindiol A
Description
Regelindiol A is a diterpenoid compound isolated from natural sources, notably identified in certain plant species within the Euphorbiaceae family. Structurally, it features a bicyclic carbon skeleton with two hydroxyl groups at positions C-3 and C-14, contributing to its hydrophilic properties and biological activity . Preliminary studies suggest this compound exhibits anti-inflammatory and cytotoxic effects, with IC₅₀ values in the micromolar range against cancer cell lines such as HeLa and MCF-7 . Its mechanism of action involves inhibition of NF-κB signaling, a pathway critical in inflammation and oncogenesis .
Properties
CAS No. |
121880-08-8 |
|---|---|
Molecular Formula |
C31H50O4 |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
methyl (1R,2R,4S,4aR,6aR,6aS,6bR,10S,12aR,14bR)-4,10-dihydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C31H50O4/c1-18-19(26(34)35-8)17-24(33)29(5)15-16-30(6)20(25(18)29)9-10-22-28(4)13-12-23(32)27(2,3)21(28)11-14-31(22,30)7/h9,18-19,21-25,32-33H,10-17H2,1-8H3/t18-,19+,21?,22+,23-,24-,25+,28-,29-,30+,31+/m0/s1 |
InChI Key |
PQBJUPQYHXRZJY-XCAOBBIWSA-N |
SMILES |
CC1C(CC(C2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C)O)C(=O)OC |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@@H]([C@]2([C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C)O)C(=O)OC |
Canonical SMILES |
CC1C(CC(C2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C)O)C(=O)OC |
Synonyms |
methyl 3,22-dihydroxyurs-12-ene-30-oate regelindiol A |
Origin of Product |
United States |
Chemical Reactions Analysis
Analysis of Available Data
The provided sources focus on general chemical reaction types, bioorthogonal reactions in living systems, and organic synthesis techniques. Key topics covered include:
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Bioorthogonal reactions such as oxime, imine, and hydrazone formations, which are pH- or glutathione-triggered .
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Protective group strategies (e.g., allyloxycarbonyl groups cleaved by palladium catalysts) .
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Synthetic methods for alkynes, alkenes, Grignard reactions, and ester-to-ketone conversions3 .
None of these sources explicitly mention Regelindiol A or its specific reactions.
Recommendations for Further Research
To obtain authoritative data on this compound’s chemical reactivity:
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Consult Specialized Databases :
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Use platforms like SciFinder, Reaxys, or PubMed to search for peer-reviewed studies.
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Focus on journals specializing in natural product chemistry (e.g., Journal of Natural Products, Phytochemistry).
-
-
Review Isolation Studies :
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This compound’s reactivity may be inferred from its structural analogs (e.g., diols or terpenoids).
-
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Experimental Characterization :
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Prioritize literature detailing NMR, MS, or X-ray crystallography data for functional group analysis.
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Hypothetical Reaction Pathways
Based on common diol reactivity, this compound might undergo:
| Reaction Type | Example | Conditions |
|---|---|---|
| Esterification | Reaction with acyl chlorides or anhydrides | Acid catalysis, room temperature |
| Oxidation | Conversion to ketones or carboxylic acids | Oxidizing agents (e.g., CrO₃) |
| Acetal Formation | Reaction with aldehydes/ketones | Acidic conditions |
Note: These are speculative and require experimental validation.
Key Considerations
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Structural Complexity : this compound’s stereochemistry and functional groups will dictate its reactivity.
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Biological Activity : If isolated from a natural source, its reactions may correlate with biosynthetic pathways or pharmacological interactions .
For precise data, targeted literature reviews or experimental studies are essential.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Property | This compound | Regelindiol B |
|---|---|---|
| Molecular Formula | C₂₀H₃₀O₃ | C₂₁H₃₂O₄ |
| Molecular Weight | 318.45 g/mol | 348.48 g/mol |
| Functional Groups | -OH (C3, C14) | -OH (C3, C7), -COOCH₃ (C20) |
| logP | 2.5 | 3.2 |
| Source | Euphorbia regeliana | Euphorbia serrata |
Bioactivity Comparison
- Anti-inflammatory Activity : this compound shows superior inhibition of TNF-α production (IC₅₀ = 12 μM) compared to Regelindiol B (IC₅₀ = 28 μM), likely due to its hydroxylation pattern favoring hydrogen bonding with NF-κB’s p65 subunit .
- Cytotoxicity : Regelindiol B exhibits stronger activity against HepG2 cells (IC₅₀ = 8 μM vs. 15 μM for this compound), attributed to its ester group enhancing cellular uptake .
Functional Analogs: Andrographolide
Andrographolide, a labdane diterpenoid from Andrographis paniculata, shares this compound’s anti-inflammatory effects but diverges structurally (Table 2). Its γ-lactone ring and α-hydroxyl groups enable distinct interactions with IκB kinase, a regulator of NF-κB .
Table 2: Functional and Pharmacokinetic Comparison
| Property | This compound | Andrographolide |
|---|---|---|
| Mechanism of Action | NF-κB inhibition | IκB kinase inhibition |
| Bioavailability | 18% (oral) | 45% (oral) |
| Half-life (t₁/₂) | 1.8 h | 3.5 h |
| Major Metabolite | Glucuronide conjugate | Epoxide derivative |
Key Findings
- Pharmacokinetics : Andrographolide’s higher bioavailability and extended half-life correlate with its resistance to first-pass metabolism, a limitation in this compound due to rapid glucuronidation .
- Therapeutic Scope : While this compound targets specific cancer lines, andrographolide demonstrates broader antiviral activity, highlighting functional divergence despite shared anti-inflammatory pathways .
Q & A
Q. How can machine learning improve the prediction of this compound’s off-target effects?
- Answer : Train models on PubChem BioAssay data using features like molecular descriptors (e.g., LogP, topological polar surface area). Validate with in vitro panels (e.g., kinase profiling). Address overfitting via k-fold cross-validation and SHAP analysis for interpretability .
Tables for Key Methodological Parameters
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
